Cas no 941963-22-0 (N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide)

N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide structure
941963-22-0 structure
Product Name:N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide
CAS No:941963-22-0
MF:C14H20N2O2
MW:248.320803642273
CID:5460725
Update Time:2025-07-15

N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)-
    • N'-butan-2-yl-N-(2-ethylphenyl)oxamide
    • N1-(sec-butyl)-N2-(2-ethylphenyl)oxalamide
    • N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide
    • Inchi: 1S/C14H20N2O2/c1-4-10(3)15-13(17)14(18)16-12-9-7-6-8-11(12)5-2/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18)
    • InChI Key: SHEZFFPBPMNUOR-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CC=CC=1CC)=O)NC(C)CC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 292
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.2

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Additional information on N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide

Introduction to N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide (CAS No. 941963-22-0)

N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide (CAS No. 941963-22-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. The purpose of this introduction is to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

The chemical structure of N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide consists of an ethanediamide backbone with two distinct substituents: a butan-2-yl group and a 2-ethylphenyl group. This structural arrangement imparts specific physicochemical properties that are crucial for its biological activity and potential pharmaceutical applications. The compound is typically synthesized through a series of well-defined chemical reactions, including amide formation and functional group manipulation.

Recent studies have focused on the synthesis and characterization of N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide. One notable method involves the reaction of 2-butanamine with 2-ethylbenzoyl chloride in the presence of a suitable base, followed by the coupling with ethylenediamine. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production and further research.

The biological activities of N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide have been extensively investigated. Preliminary studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide has also been studied for its potential as an analgesic agent. Animal models have shown that this compound can effectively reduce pain responses without causing significant side effects. This makes it an attractive candidate for further clinical evaluation as a potential analgesic drug.

The pharmacokinetic properties of N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide have also been explored. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. It is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted mainly through the kidneys.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions of N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide. Molecular docking studies have revealed that this compound can bind to specific protein targets with high affinity, providing insights into its mechanism of action. These computational models have been validated through experimental data, confirming their predictive power.

In conclusion, N-(butan-2-yl)-N'-(2-ethylphenyl)ethanediamide (CAS No. 941963-22-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its favorable biological activities and pharmacokinetic properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in various medical applications.

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